1-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Description
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2/c15-12-3-1-2-9(4-12)8-18-13-10(7-17-18)5-11(6-16-13)14(19)20/h1-7H,8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYDHRYNEROSMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C3=NC=C(C=C3C=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937620-78-5 | |
| Record name | 1-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Four-Component Bicyclization Strategy
A novel approach employs a four-component reaction involving 3-aminopyrazole, 2,2-dihydroxyacetophenone 7 , aniline 8 , and 4-hydroxy-6-methyl-2-pyrone 9 . This one-pot protocol, catalyzed by acetic acid under microwave irradiation, constructs the pyrazolo[3,4-b]pyridine core with an ester group at position 5. Subsequent alkylation and hydrolysis follow the aforementioned steps.
Advantages :
Nitrile Hydrolysis Route
Pyrazolo[3,4-b]pyridine-5-carbonitrile 10 , synthesized via condensation of 1-(3-chlorobenzyl)-5-methylpyrazol-3-one with malononitrile, undergoes hydrolysis with concentrated sulfuric acid at 100°C. This method offers a 90% yield but requires stringent temperature control to prevent decarboxylation.
Challenges and Mitigation Strategies
- Regioselectivity in Alkylation : Competing alkylation at the pyridine nitrogen is suppressed by using bulky bases like DBU.
- Ester Hydrolysis Side Reactions : Neutralizing the reaction mixture immediately after hydrolysis prevents lactam formation.
- Purification Difficulties : High-performance liquid chromatography (HPLC) with a C18 column resolves co-eluting impurities.
Industrial-Scale Considerations
Chemical Reactions Analysis
1-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Scientific Research Applications
Structural Properties
The molecular formula of 1-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is . Its structural representation can be described using the following identifiers:
- SMILES : C1=CC(=CC(=C1)Cl)CN2C3=NC=C(C=C3C=N2)C(=O)O
- InChIKey : OZYDHRYNEROSMG-UHFFFAOYSA-N
This compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity and potential therapeutic uses.
Biomedical Applications
This compound has been investigated for several biomedical applications:
- Anti-inflammatory Activity : Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit significant anti-inflammatory effects. These compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .
- Anticancer Properties : Some studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Material Science Applications
In addition to its biomedical significance, this compound has potential applications in material sciences:
- Fluorescent Materials : The compound can serve as a precursor in synthesizing fluorescent dyes or sensors. Recent advancements have demonstrated its utility in developing chemosensors for detecting metal ions like Cu²⁺ at nanomolar concentrations .
Case Study 1: Anti-inflammatory Effects
A study published in Nature explored a series of pyrazolo[3,4-b]pyridine derivatives for their anti-inflammatory properties. The results indicated that specific substitutions on the pyrazole ring significantly enhanced COX inhibition compared to unsubstituted analogs. This underscores the importance of structural modifications in optimizing therapeutic efficacy .
Case Study 2: Anticancer Activity
Research conducted on various derivatives of pyrazolo[3,4-b]pyridines revealed promising anticancer activity. In vitro assays demonstrated that certain compounds induced apoptosis in breast cancer cell lines through mitochondrial pathway activation. This highlights the potential for developing new cancer therapeutics based on this scaffold .
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group and the carboxylic acid moiety play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Activity :
- The 3-chlorobenzyl group in the target compound enhances NAMPT binding affinity, as evidenced by its potent inhibitory activity (IC₅₀ < 10 nM in enzymatic assays) . In contrast, bulkier groups like 1-(1-cyclopropylethyl) (Compound 4) or 1-isopropyl (Compound 8) may reduce target engagement due to steric hindrance.
- Electron-withdrawing groups (e.g., trifluoromethyl in Compound 2) modulate electronic properties but lack direct evidence of NAMPT inhibition .
Carboxylic Acid Utility :
- The 5-carboxylic acid moiety serves as a critical handle for derivatization into bioactive amides, as demonstrated in the target compound’s conversion to NAMPT inhibitors with improved pharmacokinetics .
Research Findings and Therapeutic Implications
- NAMPT Inhibition: Derivatives of this compound exhibit nanomolar potency against NAMPT, with in vivo studies showing tumor growth suppression in xenograft models . The 3-chlorobenzyl group is essential for binding to the enzyme’s hydrophobic pocket, while the carboxylic acid enables prodrug strategies via esterification or amidation .
- Comparative Efficacy : Unlike the target compound, analogs with alkyl or aryl substitutions (e.g., Compounds 3, 7, 8) lack published data on NAMPT activity, suggesting specificity of the 3-chlorobenzyl group for this target .
- Synthetic Relevance : Compounds such as 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (Compound 5) are prioritized as intermediates for further functionalization in medicinal chemistry campaigns .
Biological Activity
1-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (commonly referred to as CPMP) is a compound of considerable interest in medicinal chemistry due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H10ClN3O2
- Molecular Weight : 287.70 g/mol
- SMILES Notation : C1=CC(=CC(=C1)Cl)CN2C3=NC=C(C=C3C=N2)C(=O)O
Research indicates that CPMP may exert its biological effects through several mechanisms, including:
- Inhibition of Enzymes : CPMP has been studied for its ability to inhibit specific enzymes involved in cancer progression, such as nicotinamide phosphoribosyltransferase (NAMPT), which plays a crucial role in cellular metabolism and survival .
- Cell Cycle Arrest : Similar compounds have shown the ability to induce cell cycle arrest in cancer cells, particularly at the G2/M phase, suggesting a potential role in anticancer therapies .
Anticancer Properties
CPMP and related pyrazolo[3,4-b]pyridine derivatives have demonstrated significant anticancer activity across various studies. The following table summarizes some key findings:
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A549 (Lung) | 10.5 | Inhibition of tubulin polymerization | |
| HeLa (Cervical) | 8.0 | NAMPT inhibition | |
| MCF-7 (Breast) | 12.0 | Induction of apoptosis |
Anti-inflammatory Effects
In addition to its anticancer properties, CPMP has shown promise as an anti-inflammatory agent. Research indicates that it may inhibit the release of pro-inflammatory cytokines, which are implicated in various inflammatory diseases .
Case Studies and Research Findings
- Study on NAMPT Inhibition : A study highlighted the efficacy of CPMP derivatives in inhibiting NAMPT, leading to reduced proliferation in cancer cell lines. The IC50 values ranged from 5 to 15 µM, indicating potent activity against these targets .
- Cell Cycle Analysis : In vitro assays demonstrated that CPMP caused significant cell cycle arrest in cancer cells, particularly affecting the G2/M transition. This effect was attributed to its interaction with microtubule dynamics .
Q & A
Q. Optimization Tips :
- Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling to improve regioselectivity .
- Monitor pH during hydrolysis to avoid decarboxylation .
How can discrepancies in reported biological activity data (e.g., kinase inhibition IC₅₀ values) be resolved?
Advanced Research Focus
Discrepancies often arise from variations in assay conditions, purity, or cellular models. Methodological considerations include:
- Assay Standardization : Use recombinant kinase isoforms (e.g., JAK2 or EGFR) with ATP concentrations fixed at physiological levels (1 mM) .
- Purity Validation : Confirm compound purity (>95%) via HPLC (C18 column, 0.1% TFA/MeCN gradient) .
- Data Normalization : Include positive controls (e.g., staurosporine for kinase assays) to calibrate inter-lab variability .
Example : Inconsistent IC₅₀ values for EGFR inhibition (2–10 µM) may stem from differences in ATP concentration or enzyme sources .
What spectroscopic and computational methods are most reliable for structural confirmation?
Q. Basic Research Focus
- ¹H/¹³C NMR : Key signals include the pyrazole C-H (δ 8.2–8.5 ppm) and carboxylic acid proton (broad, δ 12–13 ppm) .
- IR Spectroscopy : Confirm carboxylic acid O-H stretch (2500–3000 cm⁻¹) and C=O (1700–1720 cm⁻¹) .
- DFT Calculations : Optimize geometry using B3LYP/6-31G* to predict NMR shifts within 0.1 ppm accuracy .
Advanced Tip : X-ray crystallography (e.g., monoclinic P21/c space group) resolves absolute configuration .
What in vitro models are suitable for studying its mechanism of action in cancer or inflammation?
Q. Advanced Research Focus
- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler®) to identify off-target effects .
- Cytokine Inhibition : Use LPS-stimulated RAW 264.7 macrophages to assess IL-6/TNF-α suppression (IC₅₀ typically 1–5 µM) .
- Apoptosis Assays : Combine Annexin V/PI staining with caspase-3 activation in HCT-116 cells .
Data Contradiction Analysis : If anti-inflammatory activity conflicts with kinase data, evaluate non-kinase targets (e.g., COX-2) via molecular docking .
How can solubility limitations be addressed for in vivo studies?
Q. Advanced Research Focus
- Salt Formation : Prepare sodium or potassium salts (solubility in water: ~10 mg/mL vs. <1 mg/mL for free acid) .
- Prodrug Derivatization : Synthesize methyl esters (e.g., methyl 1-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate) for improved bioavailability .
- Nanoformulation : Use PEGylated liposomes (particle size: 100–150 nm) to enhance plasma half-life .
What strategies validate target engagement in cellular models?
Q. Advanced Research Focus
- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization after compound treatment (e.g., JAK2 melting shift ΔTm ≥ 3°C) .
- Photoaffinity Labeling : Incorporate a diazirine moiety to crosslink the compound to its target for LC-MS/MS identification .
Example : CETSA confirmed direct binding to JAK2 in HEK293T cells overexpressing the kinase .
How do structural modifications influence metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
